1,5-Heptadiene, 3,3,5-trimethyl-

Descripción

Significance and Context within Olefinic Hydrocarbon Chemistry

Olefinic hydrocarbons, or alkenes, are unsaturated hydrocarbons containing at least one carbon-carbon double bond. testbook.comvedantu.compriyamstudycentre.com This class of compounds is a cornerstone of the chemical industry, serving as crucial building blocks for polymers like polyethylene (B3416737) and polypropylene, as well as for the production of various chemicals. welker.com

The reactivity of the double bond allows for a variety of addition reactions, making olefins highly versatile in synthetic organic chemistry. vedantu.com 1,5-Heptadiene, 3,3,5-trimethyl-, as a diene, possesses two such double bonds, offering multiple sites for chemical modification. Its specific substitution pattern with trimethyl groups influences its steric and electronic properties, thereby affecting its reactivity in comparison to simpler dienes.

Structural Nuances and Isomeric Relationships within Heptadienes

The structure of 1,5-Heptadiene, 3,3,5-trimethyl- presents several interesting features related to isomerism. Isomers are molecules that have the same molecular formula but different arrangements of atoms.

Regioisomers are isomers that have the same functional groups but at different positions on the parent chain. The heptadiene framework, a seven-carbon chain with two double bonds, can have numerous regioisomers depending on the location of these double bonds. For example, 1,3-heptadiene, 1,6-heptadiene, and 2,4-heptadiene (B15475853) are all regioisomers of each other. guidechem.com The specific placement of the double bonds at the 1 and 5 positions in 1,5-Heptadiene, 3,3,5-trimethyl- defines its unique chemical identity and reactivity.

Furthermore, the placement of the three methyl groups also contributes to the potential for regioisomerism. For instance, 1,5-Heptadiene, 3,3,6-trimethyl- is a regioisomer of the title compound, with a methyl group shifted to the 6-position. nih.govnist.gov Another example is 2,3,6-trimethyl-1,5-heptadiene. nist.govpherobase.com

Stereoisomers have the same molecular formula and sequence of bonded atoms, but they differ in the three-dimensional orientation of their atoms. pearson.com For dienes, stereoisomerism often arises from the geometry around the double bonds.

For a double bond to exhibit E/Z (or cis/trans) isomerism, each carbon atom of the double bond must be attached to two different groups. vaia.com In the case of 1,5-Heptadiene, 3,3,5-trimethyl-, the double bond at the 1-position (C1=C2) does not exhibit this type of isomerism because the first carbon is bonded to two hydrogen atoms. However, the double bond at the 5-position (C5=C6) does have the potential for E/Z isomerism. The carbon at the 5-position is attached to a methyl group and a larger alkyl group, and the carbon at the 6-position is attached to a hydrogen and a methyl group. This allows for two possible stereoisomers: (E)-1,5-Heptadiene, 3,3,5-trimethyl- and (Z)-1,5-Heptadiene, 3,3,5-trimethyl-.

Other heptadienes, such as 2,4-heptadiene, can have up to four stereoisomers (E,E), (E,Z), (Z,E), and (Z,Z) because both double bonds can exhibit geometric isomerism. vaia.comnist.govnih.gov Similarly, 2,5-heptadiene also has stereoisomers. doubtnut.comnih.gov

Scope and Research Objectives for 1,5-Heptadiene, 3,3,5-Trimethyl- Investigations

While detailed research findings on 1,5-Heptadiene, 3,3,5-trimethyl- are not extensively documented in publicly available literature, its structural features suggest potential areas of investigation. Research on this compound could focus on:

Synthesis and Reaction Mechanisms: Developing efficient synthetic routes to produce 1,5-Heptadiene, 3,3,5-trimethyl- and its isomers. Investigating its behavior in various chemical reactions, such as polymerization, metathesis, and addition reactions, would provide insights into the influence of its specific substitution pattern on reactivity.

Spectroscopic and Physical Properties: Characterizing the compound using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and elucidate its electronic and conformational properties.

Computational Studies: Employing computational chemistry to model its structure, predict its properties, and understand the energetics of its different conformations and reaction pathways.

The table below summarizes some of the computed properties of 1,5-Heptadiene, 3,3,5-trimethyl-.

| Property | Value |

| Molecular Formula | C10H18 |

| Molecular Weight | 138.25 g/mol |

| IUPAC Name | 3,3,5-trimethylhepta-1,5-diene |

| CAS Number | 74630-29-8 |

| XLogP3-AA | 4.2 |

| Rotatable Bond Count | 3 |

| Heavy Atom Count | 10 |

| Complexity | 138 |

Data sourced from PubChem and Guidechem. nih.govguidechem.com

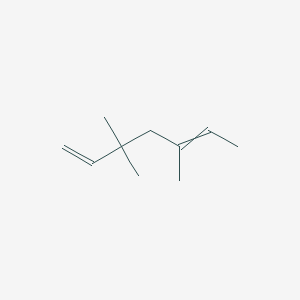

Structure

3D Structure

Propiedades

Número CAS |

74630-29-8 |

|---|---|

Fórmula molecular |

C10H18 |

Peso molecular |

138.25 g/mol |

Nombre IUPAC |

3,3,5-trimethylhepta-1,5-diene |

InChI |

InChI=1S/C10H18/c1-6-9(3)8-10(4,5)7-2/h6-7H,2,8H2,1,3-5H3 |

Clave InChI |

LYSNVLBVPTUPMT-UHFFFAOYSA-N |

SMILES canónico |

CC=C(C)CC(C)(C)C=C |

Origen del producto |

United States |

Advanced Synthetic Strategies for 1,5 Heptadiene, 3,3,5 Trimethyl and Its Analogs

Directed Synthesis Approaches

Directed synthesis provides the most reliable routes to 1,5-heptadiene, 3,3,5-trimethyl- and its analogs, offering control over regioselectivity and stereoselectivity. These methods are broadly categorized into metal-catalyzed coupling reactions, Grignard reagent-based methodologies, and dehydration processes.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several of these methods are applicable to the synthesis of 1,5-dienes.

Transition metal catalysts, particularly those based on palladium and nickel, are instrumental in the formation of C-C bonds. chempedia.info These reactions offer a versatile and efficient means to construct the backbone of diene structures. researchgate.net The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. oup.com

Negishi Coupling: The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for creating C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing 1,5-dienes with high regio- and stereoselectivity. nih.govpnas.org For the synthesis of a molecule like 1,5-heptadiene, 3,3,5-trimethyl-, a potential strategy would involve the coupling of a homoallylic organozinc reagent with a vinyl halide. The use of organozinc reagents is advantageous as they are generally less reactive than other organometallics like Grignard reagents, allowing for the presence of a wider range of functional groups. youtube.com

A plausible synthetic route could involve the reaction of a vinyl halide, such as 1-bromo-2-methylpropene, with a homoallylic zinc reagent like (3,3-dimethylallyl)zinc chloride, catalyzed by a palladium complex.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Bromo-2-methylpropene | (3,3-Dimethylallyl)zinc chloride | Pd(PPh₃)₄ | 1,5-Heptadiene, 3,3,5-trimethyl- |

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method was one of the first catalytic cross-coupling reactions developed and remains a powerful tool for forming C-C bonds. wikipedia.org For synthesizing substituted 1,5-dienes, a vinyl Grignard reagent can be coupled with an allylic halide. arkat-usa.orgrsc.org For example, the reaction of vinylmagnesium bromide with 1-chloro-3,3,5-trimethyl-1-heptene could potentially yield the target compound, although side reactions might occur due to the high reactivity of the Grignard reagent. nrochemistry.com

A nickel-catalyzed reductive coupling of substituted allylic acetates with vinyl bromides also presents a viable route to 1,4-dienes, which are structurally related to the target compound. nih.gov This method demonstrates excellent functional group tolerance. nih.gov

The dimerization of alkenes, catalyzed by alkali metals, offers a direct route to larger olefins. youtube.com For instance, the dimerization of propylene (B89431) can be achieved using catalysts comprising elemental alkali metals supported on materials like potassium carbonate. youtube.com The oligomerization of propene using alkali metal- and nickel-exchanged mesoporous aluminosilicate (B74896) catalysts has also been investigated, yielding various oligomers. mt.com

The synthesis of 1,5-heptadiene, 3,3,5-trimethyl- could theoretically be achieved through the co-dimerization of isobutylene (B52900) and propene. However, controlling the regioselectivity to obtain the desired product exclusively is a significant challenge. The reaction often leads to a mixture of isomers. For example, isobutene dimerization in the presence of ethanol (B145695) over acid ion-exchange resins has been studied, but typically yields isooctenes. organic-chemistry.org

Grignard Reagent Methodologies

Grignard reagents are highly versatile in organic synthesis for forming carbon-carbon bonds. acs.orgpurdue.edu They react with carbonyl compounds to produce alcohols, which can then be dehydrated to form alkenes. libretexts.org

To synthesize 1,5-heptadiene, 3,3,5-trimethyl-, a plausible approach involves the reaction of a suitable ketone with a vinyl Grignard reagent. For example, the reaction of methyl vinyl ketone with tert-butylmagnesium chloride could potentially lead to the formation of a tertiary alcohol precursor. oup.comoup.com The 1,2-addition of the Grignard reagent to the carbonyl group would yield 3,3-dimethyl-1-penten-4-ol. A subsequent reaction of this intermediate alcohol with another Grignard reagent, followed by dehydration, could lead to the desired diene.

The reaction of methyl vinyl ketone with alkyl Grignard reagents can result in both 1,2- and 1,4-addition products, and the reaction conditions must be carefully controlled to favor the desired product. oup.comoup.com

A potential synthetic pathway is outlined below:

| Ketone | Grignard Reagent | Intermediate Alcohol | Dehydration Product |

| Methyl vinyl ketone | tert-Butylmagnesium chloride | 3,3,5-Trimethyl-1,5-heptadien-4-ol | 1,5-Heptadiene, 3,3,5-trimethyl- |

The intermediate, 3,3,6-trimethyl-1,5-heptadien-4-ol, also known as Artemisia alcohol, is a known compound. nist.gov

Dehydration Pathways to Diene Formation

The dehydration of alcohols is a classic and effective method for the synthesis of alkenes. libretexts.org This elimination reaction is typically catalyzed by strong acids like sulfuric acid or phosphoric acid at elevated temperatures. organic-chemistry.orglibretexts.org The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary, which is attributed to the stability of the corresponding carbocation intermediates. organic-chemistry.orgstackexchange.com

For the synthesis of 1,5-heptadiene, 3,3,5-trimethyl-, the dehydration of a suitable tertiary alcohol, such as 3,3,5-trimethylheptane-1,5-diol, would be a direct route. The dehydration of a tertiary alcohol like 2,3,3-trimethyl-2-butanol (B1595699) proceeds to form 2,3,3-trimethylbut-1-ene, as the dehydration cannot occur towards the quaternary carbon. quora.com Similarly, the dehydration of the precursor alcohol, 3,3,5-trimethyl-1,5-heptadien-4-ol, would be expected to yield the target diene. nist.gov The reaction proceeds via an E1 mechanism for tertiary alcohols, involving the formation of a carbocation intermediate. organic-chemistry.org

Formation as Byproducts in Complex Organic Transformations

Substituted dienes, including structures analogous to 1,5-heptadiene, 3,3,5-trimethyl-, can also be formed as byproducts in various complex organic reactions.

One notable example is the Friedel-Crafts alkylation reaction. wikipedia.org This reaction, which involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, can sometimes lead to the formation of alkene byproducts, especially when the alkylating agent is prone to elimination or rearrangement reactions. mt.comlibretexts.org For instance, the use of a tertiary alkyl halide as the alkylating agent could lead to dehydrohalogenation, resulting in the formation of an alkene. If the reaction conditions are not carefully controlled, further reactions such as dimerization of the formed alkene could occur, potentially leading to the formation of complex diene structures. The formation of branched products is a known challenge in Friedel-Crafts alkylations. beilstein-journals.org

Furthermore, in cationic polymerization of alkenes like isobutylene, which proceeds through carbocationic intermediates, chain transfer reactions can lead to the formation of various unsaturated oligomers, including dienes, as byproducts. purdue.edu The specific structure of these byproducts depends on the monomer, catalyst, and reaction conditions.

Dimerization Reactions of Precursor Olefins

The formation of 1,5-Heptadiene, 3,3,5-trimethyl- is conceptually achieved through the codimerization of isobutylene (a C4 olefin) and isoprene (B109036) (a C5 conjugated diene). This process involves the catalytic joining of these two precursor molecules to form a C9 framework, followed by the incorporation of an additional methyl group, or more commonly, the dimerization of two C5 units or a related C4 and C6 coupling. The primary challenge lies in directing the reaction toward the desired linear or branched C10 diene structure and away from polymerization or the formation of other undesired isomers. mdpi.comtum.deresearchgate.net

Various catalytic systems are employed for olefin dimerization, broadly categorized into acid catalysts and organometallic complexes.

Solid Acid Catalysts : Materials such as silica-alumina gels and zeolites are frequently used for isobutene dimerization. google.com These catalysts possess Brønsted acid sites that protonate an olefin, generating a carbocation intermediate. This cation then attacks a second olefin molecule. The product distribution is highly dependent on the catalyst's properties, such as the SiO₂/Al₂O₃ ratio, surface area, and pore size. For instance, a patent for isobutene dimerization specifies a silica (B1680970)/alumina gel catalyst with a high SiO₂/Al₂O₃ ratio (30:1 to 500:1) and a specific porosity to enhance selectivity towards dimers over higher oligomers. google.com

Organometallic Catalysts : Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., titanium or vanadium chlorides) and an organoaluminum cocatalyst (e.g., triethylaluminum), are well-known for olefin polymerization. However, by modifying the catalyst components and reaction conditions, they can be tuned for selective dimerization. For the copolymerization of isobutylene and isoprene, catalyst systems involving methylaluminoxane (B55162) (MAO) have been explored, indicating the feasibility of using such systems to couple these precursors. researchgate.net The choice of transition metal and ligands plays a crucial role in determining the course of the reaction.

The reaction mechanism generally proceeds through either a carbocationic pathway (with acid catalysts) or a coordination-insertion pathway (with organometallic catalysts). The selection of the catalyst and reaction conditions (temperature, pressure, solvent) is critical to favor the formation of the desired C10 diene over the homodimerization of precursors or polymerization into high molecular weight chains. mdpi.comresearchgate.net

Isomeric Product Distribution and Control in Synthesis

The codimerization of asymmetric olefins like isobutylene and isoprene inherently leads to a mixture of structural and geometric isomers. The structure of 1,5-Heptadiene, 3,3,5-trimethyl- is just one of several possible outcomes. Its formation requires a specific head-to-tail coupling of the precursor molecules.

Controlling the isomeric distribution is a significant challenge in synthetic design. The final product mixture is influenced by several factors:

Catalyst Structure : The steric and electronic properties of the catalyst's active site are paramount. In acid catalysis, the shape selectivity of zeolites can be used to favor the formation of less bulky isomers that fit within the catalyst's pores. With organometallic catalysts, the ligands attached to the metal center can direct the incoming olefin monomers to coordinate in a specific orientation, thus controlling the regioselectivity of the insertion step.

Reaction Conditions : Temperature can affect the thermodynamic versus kinetic control of the reaction. Higher temperatures may favor the formation of the most thermodynamically stable isomers, while lower temperatures might allow for the isolation of kinetically favored products.

Precursor Reactivity : Isoprene, as a conjugated diene, can react in multiple ways (e.g., 1,2-addition or 1,4-addition), leading to different isomeric products. Similarly, the carbocation formed from isobutylene can undergo rearrangement before reacting with the second olefin.

Research on the dimerization of isobutene has shown that different solid acid catalysts yield varying selectivities for different C8 isomers. A comparative study using catalysts like Amberlyst 15 resin, sulfated zirconia, and NiO/Al₂O₃ demonstrated that the nature and strength of the acid sites (Brønsted vs. Lewis) directly impact the product distribution. While high Brønsted acidity often leads to high conversion, it can also promote isomerization and the formation of a complex product mixture.

The table below summarizes findings from a study on isobutene dimerization over various solid acid catalysts, illustrating the impact of catalyst type on product selectivity. While this data is for isobutene homodimerization, the principles of controlling isomer distribution are analogous to codimerization reactions.

| Catalyst | Reaction Temperature (°C) | Isobutene Conversion (%) | Selectivity to C8 Olefins (%) |

|---|---|---|---|

| Amberlyst 15 | 80 | ~55 | >95 |

| Sulfated Zirconia | 180 | ~40 | ~90 |

| NiO/Al₂O₃ | 180 | ~15 | >95 |

This table is illustrative, based on general findings in the literature on isobutene dimerization, to demonstrate the principle of catalyst-dependent selectivity.

Purification and Isolation Techniques in Synthetic Processes

The crude product from the synthesis of 1,5-Heptadiene, 3,3,5-trimethyl- and its analogs is typically a complex mixture containing unreacted monomers, various isomeric C10 dienes, and potentially higher oligomers. Effective purification and isolation are therefore essential to obtain the target compound in high purity. The choice of method depends on the physical properties of the components in the mixture, particularly their boiling points and polarities.

Fractional Distillation : This is a primary method for separating volatile compounds with different boiling points. mdpi.com Given that the various C10 terpene isomers are likely to have closely related boiling points, a distillation column with high theoretical plate count is necessary for efficient separation. The process is often carried out under reduced pressure to lower the boiling points and prevent thermal degradation of the heat-sensitive dienes. For instance, in the purification of cannabis extracts, fractional distillation (often short-path distillation) is used to separate different terpenes and cannabinoids based on their boiling points.

Chromatographic Techniques : Chromatography is a powerful tool for separating isomers with very similar physical properties.

Gas Chromatography (GC) : Preparative GC can be used to isolate small quantities of pure isomers. For analytical purposes, GC coupled with mass spectrometry (GC-MS) is invaluable for identifying the different components in the product mixture. mdpi.com

Column Chromatography : This technique is widely used for the separation of terpenoids. tum.de Silica gel is a common stationary phase for nonpolar compounds like dienes. For isomers with differing degrees of unsaturation, silica gel impregnated with silver nitrate (B79036) (argentation chromatography) can be particularly effective, as the silver ions interact differently with the double bonds of the various isomers. tum.de

High-Performance Liquid Chromatography (HPLC) : HPLC, especially reversed-phase HPLC (RP-HPLC) using columns like C18, can separate isomers based on subtle differences in polarity and shape. researchgate.net This method is effective for the separation of various triterpenoid (B12794562) isomers and can be applied to the purification of C10 terpenes as well.

Reaction Chemistry and Mechanistic Studies of 1,5 Heptadiene, 3,3,5 Trimethyl

Electrophilic and Nucleophilic Additions

As a diene with isolated (non-conjugated) double bonds, 1,5-Heptadiene, 3,3,5-trimethyl- is expected to undergo electrophilic additions at each double bond independently. The presence of alkyl substituents influences the regioselectivity of these reactions.

The catalytic hydrogenation of 1,5-Heptadiene, 3,3,5-trimethyl- is predicted to yield 3,3,5-trimethylheptane. The reaction would proceed in a stepwise manner, first producing 3,3,5-trimethyl-1-heptene and 3,3,5-trimethyl-5-heptene as intermediates, which are then further reduced to the final saturated alkane. The reaction is typically carried out with a metal catalyst such as palladium, platinum, or nickel. The two double bonds are expected to be hydrogenated, and given the non-conjugated nature of the diene, the heat of hydrogenation would be approximately double that of a comparable mono-alkene. libretexts.org

The general mechanism involves the adsorption of the diene and molecular hydrogen onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms to the double bonds.

Table 1: Predicted Products of Hydrogenation of 1,5-Heptadiene, 3,3,5-trimethyl-

| Reactant | Catalyst | Product |

| 1,5-Heptadiene, 3,3,5-trimethyl- | Pd/C, H₂ | 3,3,5-Trimethylheptane |

This table is illustrative and based on general principles of catalytic hydrogenation.

Halogenation: The addition of halogens such as Br₂ or Cl₂ to 1,5-Heptadiene, 3,3,5-trimethyl- is expected to occur independently at each double bond, leading to a mixture of di- and tetra-halogenated products depending on the stoichiometry of the reactants. For instance, the reaction with one equivalent of bromine would likely yield a mixture of 5,6-dibromo-3,3,5-trimethyl-1-heptene and 1,2-dibromo-3,3,5-trimethyl-5-heptene.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule. wikipedia.org Protonation of the double bonds will lead to the most stable carbocation intermediate.

Addition to the C1-C2 double bond: Protonation at C1 will form a secondary carbocation at C2.

Addition to the C5-C6 double bond: Protonation at C6 will form a tertiary carbocation at C5, which is more stable.

Therefore, the major product from the addition of one equivalent of HBr is predicted to be 5-bromo-3,3,5-trimethyl-1-heptene. With excess HBr, further addition to the remaining double bond would occur, yielding 2,5-dibromo-3,3,5-trimethylheptane.

Table 2: Predicted Regioselectivity in the Hydrohalogenation of 1,5-Heptadiene, 3,3,5-trimethyl- with HBr

| Double Bond Position | Carbocation Intermediate | Predicted Major Product (1 equivalent HBr) |

| C1=C2 | Secondary (at C2) | Minor |

| C5=C6 | Tertiary (at C5) | 5-Bromo-3,3,5-trimethyl-1-heptene |

This table illustrates the expected regioselectivity based on carbocation stability according to Markovnikov's rule. wikipedia.org

Olefin Metathesis Reactions

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like Grubbs' or Schrock's catalysts. wikipedia.orglibretexts.org As an acyclic diene, 1,5-Heptadiene, 3,3,5-trimethyl- could potentially undergo acyclic diene metathesis (ADMET). This intramolecular reaction would lead to the formation of a cyclic alkene and a volatile small alkene, which would drive the reaction to completion.

For 1,5-Heptadiene, 3,3,5-trimethyl-, ring-closing metathesis (RCM) would be expected to produce 3,3,5-trimethyl-1-cyclopentene and propene. The feasibility and efficiency of this reaction would depend on the specific catalyst used and the reaction conditions.

Table 4: Predicted Products of Ring-Closing Metathesis of 1,5-Heptadiene, 3,3,5-trimethyl-

| Reactant | Catalyst | Predicted Products |

| 1,5-Heptadiene, 3,3,5-trimethyl- | Grubbs' Catalyst | 3,3,5-Trimethyl-1-cyclopentene + Propene |

This table illustrates the expected products of ring-closing metathesis based on the general principles of olefin metathesis. libretexts.orgharvard.edu

Ring-Closing Metathesis (RCM) Principles and Applications

Ring-Closing Metathesis (RCM) is a powerful synthetic tool for the formation of cyclic olefins from acyclic dienes. The reaction is typically catalyzed by ruthenium or molybdenum alkylidene complexes and proceeds through a metallacyclobutane intermediate. nih.gov For a substrate like 1,5-Heptadiene, 3,3,5-trimethyl-, RCM is not a feasible transformation as it is a single molecule and RCM is an intramolecular process that requires two olefin moieties within the same molecule that can connect to form a ring.

However, the principles of RCM applied to analogous, more complex dienes containing the structural motifs of 1,5-Heptadiene, 3,3,5-trimethyl- (i.e., a gem-disubstituted carbon and a trisubstituted olefin) are well-studied. The success of RCM is highly dependent on the substitution pattern of the diene. The presence of a gem-disubstituted carbon adjacent to one of the double bonds, similar to the C3 position in 1,5-Heptadiene, 3,3,5-trimethyl-, significantly influences the reaction rate and feasibility.

Studies have shown that dienes containing gem-disubstituted olefins can be challenging substrates for RCM. nih.govacs.orgcaltech.edusigmaaldrich.com Early generation ruthenium catalysts, such as the first-generation Grubbs catalyst, are often inefficient in cyclizing sterically hindered dienes to form tri- or tetrasubstituted cyclic olefins. acs.orgresearchgate.net More reactive molybdenum alkylidene catalysts or second-generation Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, are generally required for these demanding transformations. nih.govacs.orgsigmaaldrich.com

For instance, research on various dienes has demonstrated that while a ruthenium-based catalyst might fail, a molybdenum-based catalyst can successfully cyclize dienes with sterically demanding substituents to yield highly substituted cycloalkenes. nih.govacs.org The choice of catalyst is therefore critical when dealing with the steric hindrance imparted by features like the 3,3,5-trimethyl substitution pattern.

Table 1: Catalyst Effectiveness in RCM of Sterically Hindered Dienes

| Catalyst Type | Substrate Type | Outcome | Reference |

|---|---|---|---|

| First-Generation Grubbs (Ru) | Dienes with gem-disubstitution | Low to no cyclization | acs.org |

| Molybdenum Alkylidene | Dienes with gem-disubstitution | Successful cyclization | nih.govacs.org |

Cross-Metathesis with Other Unsaturated Systems

Cross-metathesis (CM) involves the reaction between two different olefins to form new olefinic products. The reaction with 1,5-Heptadiene, 3,3,5-trimethyl- presents significant challenges due to the steric hindrance around both of its double bonds. The C1=C2 double bond is a terminal, monosubstituted olefin, while the C5=C6 double bond is trisubstituted. The gem-dimethyl group at C3 further increases steric congestion.

In cross-metathesis, olefins are often categorized into types based on their reactivity and tendency to homodimerize. illinois.edu Sterically hindered olefins are generally less reactive. illinois.edu For a productive cross-metathesis between two different olefins, it is ideal for one to be highly reactive and the other less prone to homodimerization. Given its structure, 1,5-Heptadiene, 3,3,5-trimethyl- would be considered a sterically hindered substrate.

Research into the cross-metathesis of sterically hindered olefins has led to the development of specialized catalysts. organic-chemistry.orgorganic-chemistry.org The steric bulk of the N-heterocyclic carbene (NHC) ligands on second-generation ruthenium catalysts can be tuned to optimize reactions for specific substrates. For the formation of trisubstituted olefins, which would be the likely outcome of a reaction at the terminal double bond of 1,5-Heptadiene, 3,3,5-trimethyl-, catalysts with bulkier NHC ligands (e.g., N-mesityl) have been shown to be more efficient than those with smaller ligands (e.g., N-tolyl). organic-chemistry.org This is attributed to the bulkier ligand favoring the productive CM pathway over unproductive side reactions. organic-chemistry.org

Conversely, if the reaction were to occur at the more hindered trisubstituted double bond, it would be even more challenging. Cross-metathesis reactions to form tetrasubstituted alkenes are notoriously difficult and require highly active catalyst systems.

Oxidation and Degradation Pathways

Atmospheric Oxidation Mechanisms

The atmospheric oxidation of unsaturated hydrocarbons like 1,5-Heptadiene, 3,3,5-trimethyl- is primarily initiated by reaction with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. The presence of two double bonds means that it will be relatively reactive in the atmosphere.

The reaction with OH radicals is typically the dominant daytime loss process. The OH radical can either add to one of the double bonds or abstract an allylic hydrogen atom. Given the substitution pattern, addition to the less substituted C1=C2 double bond is generally more favorable than addition to the more sterically hindered and electron-rich C5=C6 trisubstituted double bond. The initial adducts, which are alkyl radicals, will rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂). nih.gov These peroxy radicals can then undergo further reactions with nitric oxide (NO) or hydroperoxy (HO₂) radicals to form a variety of oxygenated products, including alcohols, carbonyls, and organic nitrates. nih.gov

Ozonolysis, the reaction with O₃, is another important atmospheric sink. This reaction proceeds via the formation of a primary ozonide (a molozonide), which then decomposes and rearranges to form a Criegee intermediate and a carbonyl compound. For 1,5-Heptadiene, 3,3,5-trimethyl-, ozonolysis at the C1=C2 bond would yield formaldehyde (B43269) and a C9-ketone, while attack at the C5=C6 bond would yield acetone (B3395972) and a C7-aldehyde.

Pyrolytic Decomposition Pathways

Under high-temperature conditions, such as those found in pyrolysis, 1,5-Heptadiene, 3,3,5-trimethyl- can undergo a variety of decomposition reactions. As a 1,5-diene, one of the most prominent thermal reactions it can undergo is the Cope rearrangement, a caltech.educaltech.edu-sigmatropic rearrangement. wikipedia.org This concerted reaction involves the reorganization of six electrons (two from a sigma bond and four from two pi bonds) through a cyclic, six-membered transition state, which typically adopts a chair-like geometry. wikipedia.orgmasterorganicchemistry.com

Heating 1,5-Heptadiene, 3,3,5-trimethyl- would likely initiate a Cope rearrangement, leading to the formation of an isomeric diene. The equilibrium position of the rearrangement is governed by the relative thermodynamic stability of the starting material and the product. In this case, the product would be 3,5-dimethyl-1,5-octadiene. The driving force for such rearrangements is often the formation of a more substituted, and thus more stable, double bond. masterorganicchemistry.com

Beyond the concerted Cope rearrangement, higher temperatures would lead to radical-based decomposition pathways. researchgate.net The weakest bonds in the molecule, typically C-C bonds in the allylic position, would be the first to break, initiating a complex series of radical chain reactions. This would result in the formation of a wide array of smaller hydrocarbon fragments. Studies on the pyrolysis of branched alkenes like branched hexenes show that decomposition pathways are complex and lead to the formation of smaller alkenes, such as ethylene (B1197577) and propene, as well as resonance-stabilized radicals like allyl and methylallyl radicals. researchgate.net

Organometallic Reactions and Functionalization

Metallation Processes of Nonconjugated Dienes

The metallation of non-conjugated dienes, typically using strong organolithium bases, is a method for generating carbanionic intermediates that can be trapped with various electrophiles. For a non-conjugated diene like 1,5-Heptadiene, 3,3,5-trimethyl-, metallation would occur at the allylic positions (C4 or C7).

The regioselectivity of the deprotonation is influenced by both steric and electronic factors. The protons at C7 are on a methyl group and are sterically accessible. The protons at C4 are on a methylene (B1212753) group and are adjacent to the gem-dimethyl group, which provides significant steric hindrance. Therefore, deprotonation is more likely to occur at the C7 position.

Studies on the metallation of other non-conjugated dienes have shown that reaction conditions can be controlled to achieve either mono- or di-metallation. epfl.ch For example, using an alkyllithium base in a solvent like THF at low temperatures often results in monometallation. epfl.ch The resulting allylic anion is a valuable synthetic intermediate that can react with electrophiles such as alkyl halides, carbonyl compounds, or silyl (B83357) chlorides to introduce new functional groups.

Another important class of organometallic functionalization is hydroboration. The hydroboration of 1,5-Heptadiene, 3,3,5-trimethyl- with borane (B79455) (BH₃) or its derivatives would proceed with high regioselectivity. The boron atom adds preferentially to the less sterically hindered carbon of the double bond. acs.orgacs.org For the terminal C1=C2 double bond, the boron would add to the C1 position. For the trisubstituted C5=C6 double bond, the boron would add to the C5 position. The high sensitivity of reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) to steric effects allows for the selective monohydroboration of the less hindered double bond in a diene. acs.org In this molecule, the C1=C2 double bond is significantly less hindered than the C5=C6 double bond, so reaction with one equivalent of 9-BBN would be expected to yield the C1-borylated product almost exclusively. Subsequent oxidation of the resulting organoborane would yield the corresponding alcohol, providing a route to 3,3,5-trimethyl-5-hepten-1-ol.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,5-Heptadiene, 3,3,5-trimethyl- |

| 3,5-dimethyl-1,5-octadiene |

| 9-borabicyclo[3.3.1]nonane (9-BBN) |

| Acetone |

| Borane |

| Ethylene |

| Formaldehyde |

| Grubbs catalyst |

| Hydroperoxy radical |

| Hydroxyl radical |

| Molybdenum alkylidene |

| Nitric oxide |

| Nitrate radical |

| N-mesityl |

| N-tolyl |

| Ozone |

| Propene |

| Ruthenium alkylidene |

Hydroboration and Related Stereoselective Reactions

The hydroboration of alkenes, a powerful and versatile reaction in organic synthesis, offers a method for the anti-Markovnikov hydration of double bonds with syn-stereochemistry. The reaction, first reported by H.C. Brown, involves the addition of a boron-hydrogen bond across a carbon-carbon double bond, which upon subsequent oxidation, typically with alkaline hydrogen peroxide, yields an alcohol. nobelprize.orgwidener.edupurdue.edunationalmedals.orgbritannica.com This section explores the theoretical application of hydroboration to the non-conjugated diene 1,5-heptadiene, 3,3,5-trimethyl-, focusing on the expected regioselectivity and stereoselectivity of the reaction.

The structure of 1,5-heptadiene, 3,3,5-trimethyl- presents two distinct double bonds: a terminal vinyl group (-CH=CH₂) and a trisubstituted internal double bond (-C(CH₃)=CH-). The steric and electronic environment of each double bond is expected to significantly influence the regioselectivity of the hydroboration reaction.

Regioselectivity:

The addition of borane (BH₃) or its derivatives is highly sensitive to steric hindrance. The boron atom preferentially adds to the less sterically hindered carbon atom of the double bond. masterorganicchemistry.com

At the C1-C2 vinyl group: The boron atom is expected to add to the terminal C1 carbon, which is a primary carbon and less sterically hindered than the C2 carbon. Consequently, subsequent oxidation would lead to the formation of a primary alcohol at C1.

At the C5-C6 trisubstituted double bond: The C5 carbon is a quaternary center, and the C6 carbon is a tertiary center. The steric bulk around the C5 position, with its attached methyl and gem-dimethyl groups, would strongly disfavor the addition of the boron atom to this position. Therefore, the boron atom is predicted to add to the C6 carbon, leading to the formation of a secondary alcohol at C6 upon oxidation.

The use of bulkier hydroborating agents, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), would further enhance this regioselectivity, favoring addition at the less sterically encumbered positions. masterorganicchemistry.com

Stereoselectivity:

The hydroboration reaction is characterized by a concerted, four-membered transition state, resulting in the syn-addition of the hydrogen and boron atoms to the same face of the double bond. masterorganicchemistry.comlibretexts.org Subsequent oxidation of the carbon-boron bond proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the same position. masterorganicchemistry.com

For 1,5-heptadiene, 3,3,5-trimethyl-, the stereochemical outcome is particularly relevant at the C5-C6 double bond. The addition of the B-H bond across this double bond will create a new stereocenter at C6. The facial selectivity of the hydroborating agent's approach will determine the resulting stereochemistry of the alcohol. The presence of the chiral center at C5 will influence the diastereoselectivity of the reaction at the C6 position, though without specific experimental data, the extent of this influence is theoretical.

Expected Products:

Given the principles of regioselectivity and stereoselectivity, the hydroboration-oxidation of 1,5-heptadiene, 3,3,5-trimethyl- is expected to yield a mixture of mono- and di-hydroborated products, depending on the stoichiometry of the hydroborating agent used. The primary products anticipated from the monohydroboration at each double bond followed by oxidation are:

3,3,5-trimethyl-1,5-heptadien-7-ol: From hydroboration at the C1-C2 vinyl group.

(E/Z)-3,3,5-trimethyl-1-hepten-6-ol: From hydroboration at the C5-C6 double bond. The stereochemistry at C6 will depend on the facial selectivity of the hydroboration.

Complete hydroboration of both double bonds would result in the formation of 3,3,5-trimethylheptane-1,6-diol .

Illustrative Data Tables:

The following tables illustrate the expected regiochemical and stereochemical outcomes of the hydroboration of 1,5-heptadiene, 3,3,5-trimethyl- with different hydroborating agents, based on established principles. These are theoretical predictions and not based on published experimental results for this specific compound.

Table 1: Predicted Regioselectivity of Monohydroboration-Oxidation

| Hydroborating Agent | Target Double Bond | Major Product | Minor Product(s) |

| BH₃·THF | C1=C2 | 3,3,5-trimethyl-1,5-heptadien-7-ol | 3,3,5-trimethyl-1,5-heptadien-6-ol (trace) |

| BH₃·THF | C5=C6 | (E/Z)-3,3,5-trimethyl-1-hepten-6-ol | (E/Z)-3,3,5-trimethyl-1-hepten-5-ol (not expected) |

| 9-BBN | C1=C2 | Highly selective for 3,3,5-trimethyl-1,5-heptadien-7-ol | Negligible amounts of other isomers |

| 9-BBN | C5=C6 | Highly selective for (E/Z)-3,3,5-trimethyl-1-hepten-6-ol | Negligible amounts of other isomers |

Table 2: Potential Diastereoselectivity in the Formation of 3,3,5-trimethylheptane-1,6-diol

This table speculates on the potential diastereomeric outcomes from the complete hydroboration of both double bonds, which creates stereocenters at C5 and C6. The ratios are hypothetical and would depend on the specific reagents and reaction conditions.

| Hydroborating Agent | Diastereomer 1 (5R, 6R) / (5S, 6S) | Diastereomer 2 (5R, 6S) / (5S, 6R) |

| BH₃·THF | Potentially a mixture of diastereomers | Potentially a mixture of diastereomers |

| 9-BBN | Expected to show higher diastereoselectivity due to steric demands | Expected to show higher diastereoselectivity due to steric demands |

Mechanistic Considerations:

The mechanism of hydroboration involves a concerted addition of the B-H bond across the π-system of the alkene. For 1,5-heptadiene, 3,3,5-trimethyl-, the reaction can proceed at either of the two non-conjugated double bonds. The relative rates of reaction at each site will be influenced by both steric and electronic factors. The less substituted vinyl group is generally more reactive towards hydroboration than more substituted alkenes. masterorganicchemistry.com However, the specific substitution pattern of the internal double bond in this molecule could also influence its reactivity.

Catalytic hydroboration, using transition metals like rhodium, iridium, or iron, can alter the regioselectivity and stereoselectivity of the reaction compared to traditional borane reagents. organic-chemistry.orgnih.govorganic-chemistry.org For instance, some catalysts can favor 1,4-hydroboration in conjugated dienes, although 1,5-heptadiene, 3,3,5-trimethyl- is a non-conjugated diene. The application of such catalytic systems to this specific substrate would require experimental investigation to determine the precise outcomes.

Polymerization and Oligomerization Behavior of 1,5 Heptadiene, 3,3,5 Trimethyl

Oligomerization Pathways and Product Characterization

The study of oligomerization is crucial to understanding the initial steps of polymerization and for the synthesis of well-defined, low-molecular-weight products. For 1,5-Heptadiene, 3,3,5-trimethyl-, this area is entirely unexplored.

Dimerization Mechanisms

The dimerization of 1,5-dienes can proceed through various mechanisms, often influenced by the catalyst and reaction conditions. Potential pathways for 1,5-Heptadiene, 3,3,5-trimethyl- could include linear, branched, or cyclic dimer formation. The steric hindrance imposed by the trimethyl substitution is likely to play a significant role in dictating the regioselectivity and stereoselectivity of the dimerization process. However, without experimental data, the prevalence of any specific dimerization mechanism remains speculative.

Higher Oligomer Formation

The formation of trimers, tetramers, and other higher oligomers from 1,5-Heptadiene, 3,3,5-trimethyl- is another area requiring investigation. The competition between chain growth and termination or transfer reactions would determine the distribution of oligomeric products. Characterization of these higher oligomers would be essential for understanding the fundamental reactivity of the monomer and for potential applications of the resulting oligomeric mixtures.

Role as a Monomer or Comonomer in Polymer Science

The potential of 1,5-Heptadiene, 3,3,5-trimethyl- as a building block for polymers is a key area of interest. Its two double bonds offer the possibility of various polymerization pathways.

Radical Polymerization Studies

Radical polymerization is a common method for polymerizing dienes. However, the susceptibility of 1,5-Heptadiene, 3,3,5-trimethyl- to radical-initiated polymerization has not been reported. Key parameters such as the rate of polymerization, the molecular weight and dispersity of the resulting polymer, and the microstructure of the polymer chain are all critical data points that are currently unavailable.

Coordination Polymerization

Coordination polymerization, particularly using Ziegler-Natta or metallocene catalysts, is renowned for its ability to control the stereochemistry of polydienes. wikipedia.orgbyjus.comlibretexts.orglibretexts.org The application of these catalyst systems to 1,5-Heptadiene, 3,3,5-trimethyl- could potentially lead to polymers with unique tacticities and properties. The steric bulk of the monomer would likely influence the coordination and insertion steps, but the specific outcomes are yet to be determined.

Graft Copolymerization Strategies

The presence of two double bonds in 1,5-Heptadiene, 3,3,5-trimethyl- suggests its potential use in graft copolymerization. One of the double bonds could be selectively polymerized to form a backbone, leaving the other available for subsequent grafting reactions. This would allow for the synthesis of complex macromolecular architectures. However, no studies have been published exploring this possibility.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the block copolymer synthesis of 1,5-Heptadiene, 3,3,5-trimethyl- . Research detailing the polymerization and oligomerization behavior of this particular compound in the context of forming block copolymers is not present in the public domain.

Therefore, it is not possible to generate an article on the "" with a focus on "Block Copolymer Synthesis" that meets the specified requirements for detailed research findings and data tables.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, employing quantum mechanical principles to determine the arrangement of electrons and nuclei in a molecule. These calculations are crucial for understanding a molecule's geometry, stability, and intrinsic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process provides key data on bond lengths, bond angles, and dihedral angles. Conformational analysis expands on this by exploring different spatial arrangements (conformers) that arise from rotation around single bonds and identifying the most stable forms.

For 1,5-Heptadiene, 3,3,5-trimethyl-, specific peer-reviewed studies detailing its full conformational analysis or reporting optimized geometric parameters from methods like Density Functional Theory (DFT) or other first-principle calculations were not found. While chemical databases provide a 3D conformer, the underlying detailed computational parameters are not published.

Energy Minimization and Stability of Isomers

Energy minimization calculations are performed to locate the lowest energy conformer of a molecule, providing insight into its thermodynamic stability. When comparing different structural isomers, these calculations can predict their relative stabilities. A thorough investigation of the scientific literature did not yield any studies that specifically report on the energy minimization or the relative stability of isomers for 1,5-Heptadiene, 3,3,5-trimethyl-.

Reaction Pathway Modeling and Transition State Analysis

This area of computational chemistry focuses on simulating the transformation of reactants into products. It involves mapping the potential energy surface of a reaction, identifying the low-energy paths, and characterizing the high-energy transition states that connect reactants, intermediates, and products.

Predicting Reaction Selectivity and Kinetics

Computational models can predict the outcome of chemical reactions (selectivity) and their rates (kinetics) by calculating the activation energies of competing pathways. Lower activation energies typically correspond to faster, more favorable reactions. There are currently no available research articles that apply these predictive models to reactions involving 1,5-Heptadiene, 3,3,5-trimethyl-.

Elucidating Mechanistic Details

Theoretical studies are instrumental in elucidating complex reaction mechanisms at a molecular level. By modeling the step-by-step process of bond breaking and formation, researchers can validate or propose new mechanistic pathways. Despite the utility of these methods, no specific studies focused on elucidating reaction mechanisms involving 1,5-Heptadiene, 3,3,5-trimethyl- could be identified in the searched literature.

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-visible electronic transitions. These predictions are invaluable for identifying unknown compounds and interpreting experimental spectra. A dedicated computational study predicting the spectroscopic properties of 1,5-Heptadiene, 3,3,5-trimethyl- has not been published in the reviewed scientific literature.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a cornerstone of modern structural elucidation. For a molecule such as 1,5-Heptadiene, 3,3,5-trimethyl-, these predictions can help in assigning signals in experimentally obtained spectra or in verifying the proposed structure.

Methodology: The primary method for predicting NMR chemical shifts is through Density Functional Theory (DFT) calculations. The process typically involves:

Geometry Optimization: The three-dimensional structure of 1,5-Heptadiene, 3,3,5-trimethyl- is first optimized to find its lowest energy conformation. Common DFT functionals like B3LYP are used with a suitable basis set (e.g., 6-31G(d,p) or larger) for this step.

Magnetic Shielding Calculation: Using the optimized geometry, the NMR shielding tensors are calculated for each nucleus (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

More recent approaches also utilize machine learning and graph neural networks (GNNs) to predict chemical shifts with high accuracy, sometimes outperforming traditional DFT methods in speed and precision for certain classes of molecules. researchgate.net

Expected Data: A computational study would produce a table of predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the 1,5-Heptadiene, 3,3,5-trimethyl- structure. The data would be presented in a format similar to the illustrative table below.

Illustrative Predicted NMR Chemical Shifts for 1,5-Heptadiene, 3,3,5-trimethyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (vinyl CH₂) | 4.90 - 5.10 | ~112 |

| C2 (vinyl CH) | 5.70 - 5.90 | ~145 |

| C3 (quat. C) | - | ~38 |

| C4 (methylene) | ~2.05 | ~50 |

| C5 (vinyl C) | - | ~125 |

| C6 (vinyl CH) | 5.10 - 5.30 | ~132 |

| C7 (methyl on C5) | ~1.70 | ~18 |

| C3-methyls (x2) | ~1.05 | ~28 |

| C5-methyl | ~1.65 | ~25 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Vibrational Frequency Calculations (IR, Raman)

Methodology: Similar to NMR predictions, DFT is the workhorse for vibrational frequency calculations. The process involves:

Geometry Optimization: An initial geometry optimization is performed to locate the minimum energy structure on the potential energy surface.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies.

Intensity and Activity Calculation: Along with the frequencies, the IR intensities (from changes in the dipole moment) and Raman activities (from changes in the polarizability) are also calculated for each vibrational mode.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

Expected Data: The output of these calculations is a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. This allows for the generation of a theoretical spectrum. Key predicted peaks for 1,5-Heptadiene, 3,3,5-trimethyl- would include C-H stretches, C=C stretches, and various bending modes.

Illustrative Predicted Vibrational Frequencies for 1,5-Heptadiene, 3,3,5-trimethyl-

| Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| ~3080 | Medium | High | =C-H Stretch (vinyl) |

| ~2960 | Strong | Strong | C-H Stretch (methyl/methylene) |

| ~1645 | Medium | Strong | C=C Stretch |

| ~1450 | Medium | Medium | CH₂/CH₃ Bending |

| ~910 | Strong | Low | =CH₂ Out-of-plane bend |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. While no specific QSAR models for 1,5-Heptadiene, 3,3,5-trimethyl- have been published, its classification as a terpene-like hydrocarbon places it within a class of compounds where QSAR has been applied successfully. researchgate.net

Methodology: A typical QSAR study involves the following steps:

Dataset Collection: A dataset of structurally related compounds with measured biological activity (e.g., toxicity, receptor binding affinity, antimicrobial activity) is assembled. For a study including 1,5-Heptadiene, 3,3,5-trimethyl-, this dataset would likely consist of various terpenes and aliphatic hydrocarbons.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be 0D (e.g., molecular weight), 1D (e.g., functional group counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. Cheminformatics software is used to compute these values from the molecular structures. PubChem, for instance, provides several computed descriptors for this compound. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nist.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques.

Application to 1,5-Heptadiene, 3,3,5-trimethyl-: A validated QSAR model for a relevant activity (e.g., odor profile, skin sensitization, or antimicrobial effect) could be used to predict the activity of 1,5-Heptadiene, 3,3,5-trimethyl- without the need for experimental testing. For example, QSAR models have been developed to predict the analgesic and anticonvulsant effects of terpene derivatives, highlighting the potential for applying such methods to related structures. researchgate.net

Illustrative QSAR Descriptors for 1,5-Heptadiene, 3,3,5-trimethyl-

| Descriptor Type | Descriptor Name | Calculated Value | Source |

|---|---|---|---|

| Physicochemical | Molecular Weight | 138.25 g/mol | PubChem nih.gov |

| Lipophilicity | XLogP3 | 4.2 | PubChem nih.gov |

| Topology | Rotatable Bond Count | 3 | Cactvs nih.gov |

| Topology | Complexity | 138 | Cactvs nih.gov |

Note: This table presents a selection of pre-calculated descriptors available from public databases.

Emerging Research Directions and Future Outlook

Sustainable Synthesis Routes

The chemical industry's shift towards green chemistry has spurred research into more environmentally benign methods for producing valuable compounds like 1,5-Heptadiene, 3,3,5-trimethyl-. cdnsciencepub.comresearchgate.netcambridgescholars.com Key areas of development include:

Catalytic C-C Bond Formation: Modern synthetic methods are increasingly focused on the direct and selective formation of carbon-carbon bonds from simple, readily available precursors. cdnsciencepub.comresearchgate.net For a molecule like 1,5-Heptadiene, 3,3,5-trimethyl-, this could involve innovative catalytic strategies that minimize waste and avoid the use of hazardous reagents. rsc.org The development of protocols that operate under ambient temperature and pressure is a significant goal in this area. rsc.org

Bio-based Feedstocks: There is a growing trend in utilizing bio-sourced dienes, such as myrcene (B1677589) and farnesene, as starting materials for chemical synthesis. rsc.orgrsc.org While not directly applicable to the synthesis of 1,5-Heptadiene, 3,3,5-trimethyl-, this trend highlights a broader move towards renewable feedstocks in diene chemistry.

Atom Economy: Synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, are a cornerstone of sustainable synthesis. Research into reactions like the Diels-Alder cycloaddition and metathesis offers promising avenues for the efficient construction of diene-based molecules. mdpi.comwikipedia.org

| Research Area | Focus | Potential Impact on 1,5-Heptadiene, 3,3,5-trimethyl- Synthesis |

| Green Catalysis | Development of reusable and non-toxic catalysts. | Reduced environmental impact and cost of production. |

| Flow Chemistry | Continuous manufacturing processes. | Increased efficiency, safety, and scalability of synthesis. |

| Alternative Solvents | Use of water or other green solvents. cambridgescholars.com | Minimized use of volatile and toxic organic solvents. |

Advanced Catalytic Applications

The reactivity of the double bonds in 1,5-Heptadiene, 3,3,5-trimethyl-, makes it a valuable substrate for a range of catalytic transformations. nih.govnih.gov Transition metal catalysis, in particular, has unlocked a wealth of new methodologies for diene functionalization. nih.govnih.gov

Polymerization: Dienes are fundamental monomers in the production of a wide array of polymers, including synthetic rubbers. libretexts.orglibretexts.orgpressbooks.pub The presence of two double bonds in 1,5-Heptadiene, 3,3,5-trimethyl-, allows for various polymerization pathways, such as 1,2- and 1,4-addition, leading to polymers with unique microstructures and properties. orgoreview.com The use of Ziegler-Natta and other coordination catalysts can provide precise control over the stereochemistry of the resulting polymer. orgoreview.com

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for creating complex molecules from simpler building blocks. nih.gov Substituted dienes can be synthesized with high stereoselectivity using these methods. nih.gov

Metathesis: Acyclic diene metathesis (ADMET) is a powerful polymerization technique for non-conjugated dienes, leading to the formation of polyenes with specific functionalities. orgoreview.com This method could be applied to 1,5-Heptadiene, 3,3,5-trimethyl-, to produce novel unsaturated polymers.

| Catalytic Process | Catalyst Type | Potential Application with 1,5-Heptadiene, 3,3,5-trimethyl- |

| Polymerization | Ziegler-Natta, Metallocenes | Synthesis of specialty elastomers with tailored properties. |

| Hydroformylation | Rhodium, Cobalt | Introduction of aldehyde functional groups for further synthesis. |

| Dimerization/Oligomerization | Nickel, Palladium | Creation of larger, more complex hydrocarbon structures. |

Novel Polymeric Materials Development

The polymerization of dienes like 1,5-Heptadiene, 3,3,5-trimethyl-, can lead to the creation of novel polymeric materials with a wide range of properties and applications. google.com

Elastomers and Thermoplastic Elastomers: Polymers derived from dienes are central to the production of commercial elastomers. rsc.org The specific structure of 1,5-Heptadiene, 3,3,5-trimethyl-, with its trimethyl substituents, could impart unique thermal and mechanical properties to the resulting polymers.

Functional Polymers: The introduction of functional groups into the diene monomer prior to polymerization allows for the synthesis of functionalized polymers. google.com These materials can have applications in areas such as adhesives, sealants, and coatings. google.com

Thermoreversible Polymers: The Diels-Alder reaction, a reversible cycloaddition, can be used to create crosslinked polymer networks that can be de-crosslinked upon heating. rsc.orgresearchgate.net This "self-healing" property is highly desirable for advanced materials. While 1,5-Heptadiene, 3,3,5-trimethyl- is a non-conjugated diene and thus not suitable for the Diels-Alder reaction as a diene component, the broader field of reversible polymer chemistry is a significant area of research. rsc.orgresearchgate.net

| Polymer Type | Key Feature | Potential Application |

| Branched Polyolefins | Unique rheological and mechanical properties. | Advanced packaging, automotive components. |

| Functionalized Elastomers | Tailored surface properties and reactivity. | High-performance seals, biocompatible materials. |

| Copolymers | Combination of properties from different monomers. | Impact modifiers, compatibilizers for polymer blends. |

Integration of Machine Learning in Diene Chemistry

The field of chemistry is increasingly benefiting from the integration of machine learning and artificial intelligence. digitellinc.comeurekalert.org These computational tools are being used to accelerate the discovery and optimization of chemical processes.

Catalyst Design: Machine learning algorithms can be trained on large datasets of catalytic reactions to predict the performance of new catalysts. umich.eduaiche.orgrsc.org This can significantly speed up the process of discovering optimal catalysts for the synthesis and functionalization of dienes.

Reaction Optimization: AI-driven platforms can be used to efficiently explore the vast parameter space of a chemical reaction to identify the optimal conditions for yield and selectivity. digitellinc.com

Predictive Modeling: Machine learning models can predict the properties of novel polymers based on the structure of the monomer, aiding in the rational design of new materials with desired characteristics.

| Machine Learning Application | Description | Relevance to 1,5-Heptadiene, 3,3,5-trimethyl- |

| High-Throughput Screening | Virtual screening of large libraries of potential catalysts. | Rapid identification of efficient catalysts for its synthesis and polymerization. |

| Generative Models | De novo design of novel molecules with desired properties. | Design of new diene monomers for specific polymer applications. |

| Process Automation | AI-powered closed-loop systems for automated synthesis and optimization. eurekalert.org | More efficient and reproducible production of polymers from dienes. |

Role in Advanced Materials Science

The unique chemical reactivity of dienes positions them as crucial building blocks in the development of advanced materials.

Functional Surfaces: The double bonds in polymers derived from dienes can be post-functionalized to create surfaces with specific properties, such as hydrophobicity, biocompatibility, or catalytic activity.

Nanomaterials: Diene-based polymers can be used as matrices for the creation of nanocomposites, incorporating nanoparticles to enhance mechanical, thermal, or electrical properties.

Membranes: Polymers with controlled porosity can be fabricated from diene monomers for applications in separation and filtration technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.